molecular formula C9H10N2 B1427070 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1448260-44-3

2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1427070
CAS No.: 1448260-44-3
M. Wt: 146.19 g/mol
InChI Key: LJNSPAJJBTXQEN-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused with a pyridine ring, making it part of the pyrrolopyridine family

Preparation Methods

The synthesis of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,6-dimethylpyridine with an appropriate reagent can lead to the formation of the desired compound. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

2,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research has shown its potential as a scaffold for drug discovery, particularly in targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

2,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds such as:

    1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the methyl groups.

    1H-pyrrolo[3,4-c]pyridine: Another related compound with a different ring fusion pattern. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2,6-dimethyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-9-8(10-5-6)4-7(2)11-9/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNSPAJJBTXQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N2)C)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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